molecular formula C24H32N4O4 B2508253 N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 922064-14-0

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2508253
M. Wt: 440.544
InChI Key: WNKKNNVNRVHDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O4 and its molecular weight is 440.544. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Compounds structurally related to the specified chemical have been explored for their anticancer properties. For instance, studies on 11H-Isoquino[4,3-c]cinnolin-12-ones have identified these compounds as novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity. These compounds, with substituents similar to the specified chemical, have demonstrated effective inhibition of tumor growth in vivo when administered orally or by injection, highlighting their potential as anticancer agents (Ruchelman et al., 2004).

Neuropharmacology

Research on orexins, peptides produced by lateral hypothalamic neurons, has explored the role of compounds structurally related to the specified chemical in sleep-wake modulation. The blockade of orexin receptors, particularly OX2R, by compounds with similar structural features has been found to promote sleep in animal models. This suggests a potential research application of the specified compound in studying sleep disorders and their pharmacological management (Dugovic et al., 2009).

Organic Synthesis and Chemical Properties

Studies have also focused on the synthesis and chemical properties of related compounds, exploring their potential applications in organic chemistry. For example, research on Hofmann exhaustive methylation and subsequent reactions of related compounds provides insights into their synthetic pathways and potential applications in creating novel chemical entities with varied biological activities (Rheiner & Brossi, 1962).

Antitumor Activities

Further research into α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar to the specified compound, has shown moderate to high levels of antitumor activities against various cancer cell lines. This suggests the potential of the specified compound and its derivatives in contributing to the development of new anticancer agents (Fang et al., 2016).

properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-27(2)21(17-8-10-20-16(13-17)7-6-12-28(20)3)15-25-23(29)24(30)26-19-14-18(31-4)9-11-22(19)32-5/h8-11,13-14,21H,6-7,12,15H2,1-5H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKKNNVNRVHDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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